molecular formula C8H14ClNO3 B13457855 4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride

4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride

Cat. No.: B13457855
M. Wt: 207.65 g/mol
InChI Key: ILFDZJUBFXKSTG-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexane-1-carboxylicacidhydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives.

Scientific Research Applications

4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexane-1-carboxylicacidhydrochloride involves its interaction with molecular targets and pathways within biological systems

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its reactivity and interactions with other molecules. This distinguishes it from other similar compounds and makes it a valuable tool for various scientific applications.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-6(2)8(9)3-7(4-8,12-6)5(10)11;/h3-4,9H2,1-2H3,(H,10,11);1H

InChI Key

ILFDZJUBFXKSTG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CC(C2)(O1)C(=O)O)N)C.Cl

Origin of Product

United States

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